molecular formula C22H24N2O3 B3551200 3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B3551200
M. Wt: 364.4 g/mol
InChI Key: NCXCUNNOQJFYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid, also known as DMPP, is a synthetic compound that belongs to the class of pyrrole-based drugs. It has been extensively studied for its pharmacological properties, particularly its potential as a therapeutic agent for various diseases.

Mechanism of Action

3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its pharmacological effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in lipid synthesis and storage.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the modulation of immune responses, and the protection of neuronal cells from oxidative stress and inflammation. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for laboratory experiments, including its high potency and specificity for PPARγ, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in water.

Future Directions

There are several future directions for research on 3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid, including the development of more potent and selective PPARγ agonists, the investigation of its potential as a treatment for other diseases, such as metabolic syndrome and cardiovascular disease, and the exploration of its mechanisms of action in more detail. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.

Scientific Research Applications

3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-23(2)17-6-8-18(9-7-17)24-19(11-15-22(25)26)10-14-21(24)16-4-12-20(27-3)13-5-16/h4-10,12-14H,11,15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXCUNNOQJFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

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